molecular formula C16H16N2O3 B2741265 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide CAS No. 921913-14-6

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

Cat. No.: B2741265
CAS No.: 921913-14-6
M. Wt: 284.315
InChI Key: WXEQXMGNTKQRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a chemical compound designed for pharmaceutical and cancer research applications. This specialized small molecule belongs to the 3,4-dihydroquinolin-2(1H)-one analogue family, a scaffold recognized for its significant pharmacological potential and ability to inhibit key biological targets such as the vascular endothelial growth factor receptor 2 (VEGFR2) . In research settings, this compound and its structural analogues are primarily investigated for their anti-cancer properties, particularly in aggressive cancers like glioblastoma multiforme (GBM) . Related compounds within this chemical class have demonstrated potent antiproliferative effects in vitro against human glioblastoma cell lines (U87-MG and U138-MG), showing markedly higher efficacy compared to the standard chemotherapeutic agent temozolomide . The core tetrahydroquinolone structure is also under investigation for its activity as an allosteric modulator of the Free Fatty Acid Receptor 3 (FFA3/GPR41), a G protein-coupled receptor implicated in metabolic and inflammatory diseases . The molecular formula of this compound is C16H17N3O3, and it has a molecular weight of 299.33 g/mol . Its structure features a tetrahydroquinoline core substituted with an ethyl group at the N1 position and a furan-2-carboxamide group at the C6 position. This configuration is part of ongoing structure-activity relationship (SAR) studies to optimize drug-like properties, including solubility and potency . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-2-18-13-7-6-12(10-11(13)5-8-15(18)19)17-16(20)14-4-3-9-21-14/h3-4,6-7,9-10H,2,5,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEQXMGNTKQRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide involves several steps. One common synthetic route includes the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with furamide under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this process and optimizing reaction conditions to improve yield and purity.

Chemical Reactions Analysis

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antiviral Properties

Research indicates that N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide exhibits notable antiviral activity. It has been shown to inhibit viruses such as influenza A and Coxsackievirus B3. This suggests potential applications in developing antiviral therapies targeting these pathogens.

Anticancer Activity

Preliminary studies have revealed that this compound may possess anticancer properties. It has demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanisms behind these effects involve modulation of apoptotic pathways and cell cycle arrest in cancer cells .

Anti-inflammatory Effects

In addition to its antiviral and anticancer activities, there is emerging evidence that this compound may exhibit anti-inflammatory properties. This makes it a candidate for further investigation in treating inflammatory diseases.

Applications in Medicinal Chemistry

Given its diverse biological activities, this compound has potential applications in several areas:

  • Antiviral Drug Development : Its effectiveness against influenza A and Coxsackievirus B3 positions it as a candidate for antiviral drug research.
  • Cancer Therapeutics : The compound's ability to induce apoptosis in cancer cells makes it a promising lead for developing new anticancer agents.
  • Anti-inflammatory Treatments : Its potential anti-inflammatory effects could be explored for therapeutic applications in chronic inflammatory conditions.

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of this compound demonstrated significant inhibitory effects against influenza A virus in vitro. The compound was found to disrupt viral replication at low micromolar concentrations.

Case Study 2: Anticancer Mechanisms

In vitro assays using various cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. Increased levels of pro-apoptotic proteins such as Bax were noted alongside decreased levels of anti-apoptotic proteins like Bcl-2 . Additionally, cell cycle analysis indicated S-phase arrest in treated cells.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit extracellular signal-regulated kinases (ERK1/2), which are involved in cell signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

Key Observations:

The ethyl group at N1 in the target compound contrasts with bulkier substituents (e.g., 2-(1-methylpyrrolidin-2-yl)ethyl in compound 35 ), which could affect steric interactions with biological targets.

Synthetic Complexity :

  • Chiral analogs (e.g., enantiomers of compound 35) require advanced separation techniques like supercritical fluid chromatography (SFC), achieving >99% enantiomeric excess . The target compound’s lack of reported stereogenic centers may simplify synthesis.

Physicochemical and Analytical Comparisons

Property Target Compound N-(1-Acetyl-2,2,4-trimethyl-4-phenyl-...-carboxamide Compound 35 (S)-enantiomer
Molecular Weight ~330 g/mol (estimated) 432.52 g/mol 369.2 g/mol (free base)
Solubility Likely moderate (polar furan) Low (lipophilic phenyl/acetyl groups) Enhanced via dihydrochloride salt
Chiral Complexity None reported None reported [α]²⁵₅₈₉ = −18.0° (MeOH)
Key Analytical Data - - ¹H NMR (CD₃OD): δ 8.02–7.99 (m, 2H)

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety fused with a furan carboxamide group, contributing to its unique biological profile. The molecular formula is C15H16N2O3C_{15}H_{16}N_{2}O_{3}, with a molecular weight of approximately 272.30 g/mol. Its structure can be represented as follows:

SMILES CCN1C O CCc2cc NC O Cc3ccc F cc3 ccc21\text{SMILES CCN1C O CCc2cc NC O Cc3ccc F cc3 ccc21}

Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways and neurotransmitter systems, which could lead to therapeutic effects in conditions like pain and inflammation.
  • Antiviral Activity : Research indicates that similar compounds exhibit antiviral properties against viruses such as influenza A and Coxsackievirus B3. This suggests potential applications in antiviral therapies.
  • Anticancer Properties : The tetrahydroquinoline structure is known for its presence in various anticancer agents. Compounds with similar structures have shown significant inhibitory effects on cancer cell lines, indicating that this compound could also possess anticancer activity .

Anticancer Activity

A study evaluating the anticancer potential of tetrahydroquinoline derivatives found that compounds with similar structures displayed significant cytotoxicity against various human cancer cell lines including MCF-7 (breast), HeLa (cervical), and A549 (lung). The IC50 values for these compounds ranged from 0.048 µM to 0.054 µM, indicating potent activity .

Cell Line IC50 Value (µM) Mechanism
MCF-70.048Apoptosis induction
HeLa0.054Cell cycle arrest
A5490.050Tubulin polymerization inhibition

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This activity suggests potential use in treating inflammatory diseases.

Case Studies and Research Findings

Recent research focused on the structure–activity relationship (SAR) of tetrahydroquinoline derivatives has highlighted the importance of specific functional groups in enhancing biological activity. For instance:

  • Modification of Functional Groups : Altering substituents on the tetrahydroquinoline ring significantly impacts the compound's efficacy against cancer cells and its ability to inhibit viral replication .
  • Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to target proteins involved in cancer progression and inflammation, providing insights into their mechanism of action .

Q & A

Q. What synthetic methodologies are reported for preparing N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide and its analogs?

The synthesis of structurally related tetrahydroquinolinyl carboxamides typically involves coupling furan-2-carboxylic acid derivatives with substituted tetrahydroquinoline amines. For example:

  • Step 1 : Preparation of the tetrahydroquinoline core via cyclization of substituted anilines with ethyl acetoacetate derivatives under acidic conditions .
  • Step 2 : Functionalization at the 6-position of the tetrahydroquinoline using nitration or halogenation, followed by reduction to yield an amine intermediate .
  • Step 3 : Coupling the amine with furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane or THF .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures .

Q. How are intermediates and final compounds characterized to confirm structural integrity?

Key analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify regioselectivity and substituent positions (e.g., δ ~7.5–8.0 ppm for aromatic protons in the furan and quinoline moieties) .
  • Mass Spectrometry (ESI-MS) : To confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 369.2 for a related compound) .
  • HPLC Purity Analysis : Reverse-phase C18 columns with UV detection (e.g., 99.3% purity for enantiomerically resolved compounds) .
  • Optical Rotation : For chiral derivatives, using polarimetry (e.g., [α]²⁵₅₈₉ = −18.0° for (S)-enantiomers) .

Advanced Research Questions

Q. What strategies are employed to resolve enantiomers of structurally similar tetrahydroquinoline carboxamides?

Chiral separation of racemic mixtures is achieved via preparative supercritical fluid chromatography (SFC) :

  • Column : Chiralpak AD-H (3 cm × 15 cm) with 50% isopropyl alcohol/CO₂ (0.2% diethylamine) .
  • Conditions : 100 bar pressure, 50 mL/min flow rate, 254 nm detection.
  • Outcome : Baseline separation of (S)- and (R)-enantiomers (retention times: 2.42 min and 3.30 min, respectively; enantiomeric excess >99%) .

Q. How can structure-activity relationships (SAR) be explored for furan-carboxamide derivatives in biological assays?

SAR studies typically involve:

  • Variation of Substituents : Modifying the tetrahydroquinoline’s ethyl group or the furan’s substituents to assess impacts on target binding .
  • Docking Simulations : Using software like AutoDock Vina to predict interactions with targets (e.g., VEGFR-2 or viral polymerases) based on hydrogen bonding and hydrophobic contacts .
  • Biological Testing : In vitro assays (e.g., IC₅₀ determination against cancer cell lines or enzymatic inhibition) coupled with correlation analysis to identify critical pharmacophores .

Q. What computational methods are used to predict the binding affinity of this compound to biological targets?

  • Molecular Docking : Rigid/flexible docking protocols with crystal structures (e.g., PDB: 4ASD for VEGFR-2) to identify binding poses and score interactions (e.g., Glide SP/XP scoring) .
  • Molecular Dynamics (MD) Simulations : AMBER or CHARMM force fields to assess stability of ligand-target complexes over 100-ns trajectories .
  • Free Energy Calculations : MM-PBSA/GBSA to estimate binding free energies, highlighting key residues (e.g., Lys868 in VEGFR-2) .

Methodological Challenges & Contradictions

Q. How can conflicting biological activity data between in vitro and in vivo studies be addressed?

  • Pharmacokinetic Optimization : Improve bioavailability via prodrug strategies (e.g., esterification of carboxylic groups) .
  • Metabolite Identification : LC-MS/MS to detect active/inactive metabolites in plasma .
  • Dose-Response Refinement : Adjust dosing regimens based on allometric scaling from rodent models .

Q. What experimental controls are critical when analyzing enantiomer-specific biological effects?

  • Chiral Purity Validation : Confirm ee% via chiral HPLC before testing .
  • Racemic Control : Include the racemic mixture to distinguish enantiomer-specific activity from synergistic effects .
  • Counterion Matching : Ensure salts (e.g., dihydrochlorides) do not influence assay outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.